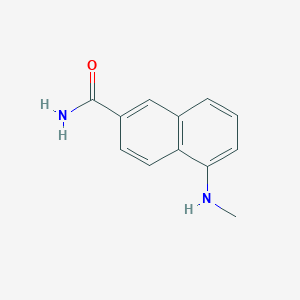

5-(Methylamino)-2-naphthamide

Description

5-(Methylamino)-2-naphthamide is a naphthalene-derived compound featuring an amide group at the second position and a methylamino (-NHCH₃) substituent at the fifth position of the naphthalene ring. This structural configuration confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, which make it a candidate for pharmacological applications such as efflux pump inhibition or enzyme modulation.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

5-(methylamino)naphthalene-2-carboxamide |

InChI |

InChI=1S/C12H12N2O/c1-14-11-4-2-3-8-7-9(12(13)15)5-6-10(8)11/h2-7,14H,1H3,(H2,13,15) |

InChI Key |

NNPZHQKAVHNJAN-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC2=C1C=CC(=C2)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-naphthamide typically involves the reaction of 2-naphthoic acid with methylamine under specific conditions. One common method is the condensation reaction, where 2-naphthoic acid is reacted with methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-naphthamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthamide derivatives.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced naphthamide derivatives.

Substitution: Halogenated or alkylated naphthamide derivatives.

Scientific Research Applications

5-(Methylamino)-2-naphthamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

Substituent Position and Functional Group Impact

The position and type of substituents on the naphthalene ring significantly influence biological activity. For example:

- 4-(Isopentyloxy)-2-naphthamide (A3) : Substitution at the fourth position with an isopentyloxy group enhances binding to the AcrB efflux pump’s deep pocket, improving synergy with antibiotics like erythromycin .

- 5-(Methylamino)-2-naphthamide: Substitution at the fifth position with a methylamino group may alter binding kinetics due to steric and electronic differences.

Table 1: Comparison of 2-Naphthamide Derivatives

Methylamino-Containing Compounds in Other Scaffolds

Methylamino groups are associated with enhanced potency in diverse pharmacophores:

- 4-(Methylamino)pyridine: A 4-AP analog with increased potency in stimulating high-voltage-activated calcium channels (HVACCs) compared to 4-aminopyridine (4-AP) .

- Ranitidine Diamine Hemifumarate: Contains a dimethylamino group, which contributes to stability and receptor binding in anti-ulcer agents .

The methylamino group in this compound may similarly improve target engagement but requires validation in specific assays.

Table 2: Methylamino Group Impact Across Scaffolds

Comparison with Perfluorinated Methylamino Derivatives

Perfluorinated compounds like [94313-84-5] () incorporate methylamino groups linked to sulfonyl and carbamate chains. These exhibit extreme lipophilicity and environmental persistence due to fluorine atoms, contrasting with this compound’s simpler structure . Such comparisons highlight how backbone complexity and fluorination alter pharmacokinetic profiles.

Biological Activity

5-(Methylamino)-2-naphthamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound is classified as a naphthamide derivative characterized by the presence of a methylamino group. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 5-(methylamino)naphthalene-2-carboxamide |

| InChI | InChI=1S/C12H12N2O/c1-14-11-4-2-3-8-7-9(12(13)15)5-6-10(8)11/h2-7,14H,1H3,(H2,13,15) |

| InChI Key | NNPZHQKAVHNJAN-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC=CC2=C1C=CC(=C2)C(=O)N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Research indicates that this compound may inhibit certain enzymes associated with cell proliferation, suggesting potential anticancer properties. Additionally, it may modulate receptor activity, which could contribute to its antimicrobial effects.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance:

- In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Research has indicated that this compound may possess anticancer properties:

- Cell Line Studies : In vitro tests on cancer cell lines (e.g., breast and colon cancer) revealed that the compound induces apoptosis and inhibits cell growth.

- Mechanistic Studies : It has been suggested that the compound may activate apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins.

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Findings : The compound exhibited significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains.

-

Case Study on Anticancer Properties :

- Objective : To assess the anticancer effects on MCF-7 breast cancer cells.

- Findings : Treatment with this compound resulted in a 40% reduction in cell viability compared to controls, indicating strong anticancer potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 5-(Dimethylamino)-2-naphthamide | Additional methyl group | Enhanced potency in some assays |

| 2-Naphthamide | Lacks methylamino group | Lower biological activity |

| Naphthoquinone derivatives | Oxidized forms | Different mechanism; often more toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.